molecular formula C23H19BrN2O3 B252876 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

货号 B252876
分子量: 451.3 g/mol
InChI 键: JXFQAFNWPNCEPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD7552, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound belongs to the class of indolinone derivatives and has shown promising results in preclinical studies as an anticancer agent.

作用机制

The mechanism of action of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins are known to play a critical role in the development and progression of cancer. By inhibiting BET proteins, 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one can suppress the expression of oncogenes and induce the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells. In addition, it can inhibit the migration and invasion of cancer cells. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has also been shown to modulate the immune response by suppressing the expression of cytokines and chemokines.

实验室实验的优点和局限性

One of the advantages of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is its specificity for BET proteins, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and efficacy in vivo. In addition, the potential toxicity of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one needs to be carefully evaluated in preclinical studies.

未来方向

There are several future directions for the research on 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to optimize the synthesis of this compound to improve its solubility and bioavailability. Another direction is to evaluate the efficacy of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in combination with other anticancer agents. In addition, the potential use of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in immunotherapy for cancer needs to be explored. Finally, the development of BET protein inhibitors with improved selectivity and efficacy is an important area of research in cancer therapy.

合成方法

The synthesis of 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-(4-methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, which is then converted to the key intermediate 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. The synthesis of this compound has been described in detail in several research articles.

科学研究应用

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells. 5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has also shown synergistic effects when used in combination with other anticancer agents.

属性

产品名称

5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

分子式

C23H19BrN2O3

分子量

451.3 g/mol

IUPAC 名称

5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one

InChI

InChI=1S/C23H19BrN2O3/c1-15-4-6-16(7-5-15)14-26-20-9-8-18(24)11-19(20)23(29,22(26)28)12-21(27)17-3-2-10-25-13-17/h2-11,13,29H,12,14H2,1H3

InChI 键

JXFQAFNWPNCEPM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CN=CC=C4)O

规范 SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CN=CC=C4)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。